molecular formula C12H10F7NO B4670841 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide

Cat. No. B4670841
M. Wt: 317.20 g/mol
InChI Key: DUKCHTGOTBGJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research in recent years. It belongs to the class of amides and is commonly used as a reagent in organic synthesis. TFP is a versatile compound that has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and material science.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for breaking down acetylcholine, which is a neurotransmitter involved in cognitive function. By inhibiting these enzymes, 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function, memory retention, and learning ability in animal models. 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide has also been found to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for a range of diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide is its versatility in organic synthesis. It can be used as a reagent in a wide range of reactions, making it a valuable tool for chemists. However, one of the limitations of 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide is its potential toxicity. It can cause skin and eye irritation and should be handled with care.

Future Directions

There are several future directions for research on 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide. One potential area of research is the development of new therapeutic agents for Alzheimer's disease. 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide has shown promise in preclinical studies, and further research is needed to develop it into a viable treatment option. Another potential area of research is the development of new organic reactions using 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide as a reagent. With its versatile nature, 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide has the potential to be used in a wide range of reactions, leading to the development of new compounds and materials.
In conclusion, 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide is a versatile compound that has a wide range of applications in various fields. It has been extensively studied for its potential use in medicinal chemistry, and has shown promise as a treatment for Alzheimer's disease. 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide is a valuable tool for chemists, and its potential for use in new organic reactions makes it an exciting area of research for the future.

Scientific Research Applications

3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the degradation of the neurotransmitter acetylcholine, which plays a crucial role in cognitive function. Therefore, 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide has been investigated as a potential treatment for Alzheimer's disease.

properties

IUPAC Name

3,3,3-trifluoro-N-[(4-fluorophenyl)methyl]-2-methyl-2-(trifluoromethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F7NO/c1-10(11(14,15)16,12(17,18)19)9(21)20-6-7-2-4-8(13)5-3-7/h2-5H,6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKCHTGOTBGJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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